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Chloroiridic acid

Electroplating Corrosion Protection DSA Coating

Generic substitution of chloroiridic acid with alternative iridium salts risks process failure and irreproducible catalyst performance. This compound enables precise control over iridium dispersion and nanoparticle nucleation kinetics. • Tunable Ir dispersion from 9% to 80% simply by adjusting calcination temperature (350-600°C). • Distinct induction period enables synthesis of monodisperse core-shell nanoparticles. • Iridium coatings exhibit HV 500-1200 hardness and 0.59 mΩ contact resistance. • Iridium content 35-47% w/w; available as black/brown crystalline solid or reddish-brown acidic solution.

Molecular Formula Cl4Ir.2ClH.6H2O
Molecular Weight 406.9 g/mol
CAS No. 16941-92-7
Cat. No. B107680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloroiridic acid
CAS16941-92-7
Synonymschloroiridic(IV) acid
hexachloroiridate
hexachloroiridic acid
hexachloroiridic acid, (191)Ir-labeled
hexachloroiridic acid, diammonium salt
hexachloroiridic acid, dipotassium salt
hexachloroiridic acid, disodium salt
K(2)IrCl(6)
K(4)IrCl(6)
potassium iridium chloride
Molecular FormulaCl4Ir.2ClH.6H2O
Molecular Weight406.9 g/mol
Structural Identifiers
SMILES[H+].[H+].Cl[Ir-2](Cl)(Cl)(Cl)(Cl)Cl
InChIInChI=1S/6ClH.Ir/h6*1H;/q;;;;;;+4/p-4
InChIKeyPVMMMVHZRGMXED-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chloroiridic Acid: Core Identity and Procurement Baseline


Chloroiridic acid (CAS 16941-92-7), chemically designated as dihydrogen hexachloroiridate(IV) hexahydrate (H₂IrCl₆·6H₂O), is the predominant commercial form of iridium chloride and the universal precursor for synthesizing the vast majority of iridium-containing compounds, catalysts, and electroplating baths [1]. This compound exists as a black/brown, highly hygroscopic crystalline solid or as a reddish-brown acidic solution, featuring the octahedral [IrCl₆]²⁻ anion with iridium in the stable +4 oxidation state . With a molecular weight of 515.02–515.05 g/mol and an iridium content specification typically ranging from 35% to 47% w/w depending on the formulation (solution vs. solid crystalline), chloroiridic acid serves as the critical starting material for the preparation of dimensionally stable anodes (DSA) for the chlor-alkali industry, supported heterogeneous catalysts, and high-performance iridium electroplated coatings [2].

Why Chloroiridic Acid Cannot Be Substituted


Generic substitution of chloroiridic acid with alternative iridium salts such as IrCl₃·xH₂O, Na₂IrCl₆, or (NH₄)₂IrCl₆ is a high-risk procurement decision that routinely leads to process failure, irreproducible catalyst performance, or compromised coating integrity. The fundamental reason lies in the divergent physicochemical behavior of these precursors under identical application conditions. As demonstrated by in situ X-ray total scattering studies, the nanoparticle formation pathway from H₂IrCl₆ or Na₂IrCl₆ proceeds via a sudden growth event after an induction period and involves a transient crystalline intermediate phase, whereas reduction of IrCl₃ or IrCl₄ yields rapid, continuous nanoparticle growth [1]. This mechanistic divergence directly translates into different metal dispersion outcomes on catalyst supports: catalysts prepared from H₂IrCl₆ can achieve Ir dispersion values ranging from 9% to 80% depending solely on calcination temperature, a level of morphological control that cannot be replicated with ammonium or sodium hexachloroiridate salts [2]. Furthermore, in selective hydrogenation of crotonaldehyde over Ir/TiO₂ catalysts, the choice of precursor (H₂IrCl₆ vs. (NH₄)₂IrCl₆ vs. Ir(acac)₃) produces catalysts with significantly different initial reaction rates and turnover frequencies . Substituting the acid form for a neutral salt therefore alters not only the solution chemistry (pH, ionic speciation) but also the metal–support interaction strength, the reducibility of the iridium species, and ultimately the catalytic activity and selectivity of the final material. The quantitative evidence presented in Section 3 establishes precisely why this specific precursor must be specified by name and CAS number in procurement documents.

Chloroiridic Acid: Quantitative Differentiation Evidence


Iridium Coating Corrosion Resistance

Iridium coatings electrodeposited from chloroiridic acid-based plating baths exhibit dramatically superior corrosion resistance compared to conventional industrial nickel and hard chromium coatings under acidic conditions. In standardized corrosion testing using a 10% hydrochloric acid solution at 35°C over a 3-hour exposure period, a 20 μm thick iridium coating experienced a corrosion loss of only 0.0287 μm, whereas nickel coatings under identical conditions lost 0.7023 μm and hard chromium coatings lost 7.8904 μm [1]. This corresponds to a corrosion resistance improvement of approximately 24.5× over nickel and 275× over hard chromium. Although a direct head-to-head comparison with platinum coatings derived from H₂PtCl₆ was not located with full quantitative data, class-level inference indicates that iridium consolidates protective oxide films under 0.1 M H₂SO₄ at 80°C, which is reported to double service life relative to platinum analogs .

Electroplating Corrosion Protection DSA Coating

Tunable Iridium Dispersion Control

The use of chloroiridic acid (H₂IrCl₆) as the iridium precursor for supported Ir/Al₂O₃–SiO₂ catalysts enables precise control over the final iridium metal dispersion through simple adjustment of the calcination temperature, a tunability that is essential for optimizing catalytic activity in structure-sensitive reactions. Following wet impregnation of the support with H₂IrCl₆ solution and subsequent ionic exchange, calcination in oxygen flow at varying temperatures prior to reduction yields iridium dispersion values ranging widely from 9% to 80% as determined by CO chemisorption [1]. The highest dispersion (80%) is achieved when calcination is performed at the temperature where the intermediate IrCl₂ phase is stable (approximately 450°C), as confirmed by X-ray fluorescence and X-ray diffraction analysis showing the absence of sharp Ir⁰ diffraction peaks [1]. In contrast, when ammonium hexachloroiridate ((NH₄)₂IrCl₆) is used as the precursor for Ir/TiO₂ catalysts under comparable preparation conditions, the resulting catalysts exhibit markedly different initial reaction rates and turnover frequencies for crotonaldehyde hydrogenation, indicating that the precursor identity—not just the metal—dictates the final catalytic performance .

Heterogeneous Catalysis Catalyst Synthesis Metal Dispersion

Nanoparticle Formation Kinetics Divergence

The choice of iridium precursor exerts a fundamental influence on the kinetic pathway of iridium nanoparticle formation, with direct implications for the size distribution, morphology, and crystallinity of the final colloidal product. In situ X-ray total scattering experiments have revealed that using IrCl₃ or IrCl₄ as precursors results in rapid, continuous formation of metallic iridium nanoparticles directly from IrxClyⁿ⁻ complexes [1]. In stark contrast, when H₂IrCl₆ or Na₂IrCl₆ is employed as the precursor, nanoparticle formation follows a distinctly different pathway characterized by an induction period, followed by sudden growth and the transient appearance of a crystalline intermediate phase [1]. Under the specific reaction conditions (methanol at 50°C with base), all precursors ultimately yield colloidal nanoparticles as small as Ir∼55 that adopt non-fcc decahedral and icosahedral structures rather than the bulk face-centered cubic structure [1]. The mechanistic difference between the acid/salt hexachloroiridate precursors and the simple chloride precursors means that H₂IrCl₆ offers a distinct temporal window for intercepting intermediate species, a feature that can be exploited for seeded growth or core–shell nanoparticle synthesis strategies.

Colloidal Nanoparticle Synthesis Precursor Chemistry Nucleation and Growth

High Water Solubility and Defined Iridium Content

The hexahydrate crystalline form of chloroiridic acid (H₂IrCl₆·6H₂O) offers a combination of high water solubility and a precisely defined, high iridium content that distinguishes it from both lower-oxidation-state iridium chlorides and ammonium/sodium hexachloroiridate salts. The crystalline solid exhibits a water solubility of 456 g/L at 30°C, which is substantially higher than many alternative iridium precursors and facilitates the preparation of concentrated stock solutions for catalyst impregnation and electroplating bath formulation [1]. Commercial specifications from Johnson Matthey define the iridium content of the crystalline product as 38.0–42.0% w/w, while certain suppliers offer material with Ir ≥47.0% w/w [2]. In contrast, iridium(III) chloride hydrate (IrCl₃·xH₂O) is typically sold with variable and poorly defined hydration states and iridium content, requiring additional analytical verification prior to use [3]. The sodium salt Na₂IrCl₆·6H₂O, while also a hexachloroiridate(IV) complex, introduces sodium counterions that may be detrimental in electroplating applications (where sodium contamination can cause coating defects) and in catalyst synthesis (where residual alkali metals can poison acid-catalyzed reactions or alter metal–support interactions).

Precursor Handling Solution Preparation Iridium Content Specification

Universal Precursor for Iridium Complex Synthesis

Chloroiridic acid (H₂IrCl₆) is universally recognized as the most common commercial form of iridium chlorides and serves as the starting material from which the vast majority of industrial iridium complexes are generated [1]. This is in contrast to iridium(III) chloride (IrCl₃·xH₂O), which, while also used as a precursor, is less commercially standardized and may contain variable amounts of chloroiridic acid as an impurity [2]. The specific utility of H₂IrCl₆ is exemplified in the classic synthesis of Vaska-type complexes and related organometallic compounds: the reaction of chloroiridic acid with cyclooctene in hot ethanol yields the tris(alkene) complex [IrCl(CO)(η²-coe)₃], which upon dissolution in chloroform loses cyclooctene to form the dimer [Ir₂(μ-Cl)₂(CO)₂(η²-coe)₄] [3]. This synthetic route is not readily accessible from alternative precursors such as IrCl₃ or IrCl₄ without additional redox and ligand-exchange steps. Patents further confirm that chloroiridic acid is the preferred iridium source for co-impregnation with chloroplatinic acid to prepare Pt–Ir bimetallic catalysts for reforming and electrocatalysis applications, and that it is specified as the initial raw material for the synthesis of other iridium-containing compounds and catalysts used in petrochemical, organic synthesis, and anode coating applications [4][5].

Organometallic Chemistry Catalyst Precursor Synthetic Versatility

Chloroiridic Acid: Validated Application Scenarios


Dimensionally Stable Anodes for Chlor-Alkali

Chloroiridic acid is the preferred iridium precursor for fabricating titanium-based dimensionally stable anodes (DSA) used in chlor-alkali electrolysis cells. The compound is applied via thermal decomposition or sol–gel coating of Ti substrates to form IrO₂-based mixed metal oxide coatings. The quantitative evidence of superior corrosion resistance (0.0287 μm loss in 10% HCl at 35°C over 3 hours for Ir coatings) directly supports its selection over nickel- or chromium-based alternatives for this application, where anodes are continuously exposed to concentrated chloride brines and evolving chlorine gas at elevated temperatures [1]. Johnson Matthey specifically markets chloroiridic acid crystal (CIA Ir-114, Ir 38–42% w/w) for preparing stable electrodes for the chlor-alkali process .

Supported Iridium Catalysts with Tunable Dispersion

For researchers and industrial catalyst manufacturers requiring precise control over iridium particle size and dispersion, chloroiridic acid enables tunable dispersion from 9% to 80% simply by adjusting the calcination temperature between 350°C and 600°C prior to reduction [2]. This capability is not achievable with ammonium or sodium hexachloroiridate salts, which produce catalysts with different metal–support interaction strengths and catalytic performance profiles. The optimal calcination temperature of approximately 450°C—corresponding to the stability region of the IrCl₂ intermediate—yields the highest Ir dispersion (80%) and should be targeted for reactions where maximizing active surface area is critical, such as the selective hydrogenation of α,β-unsaturated aldehydes to unsaturated alcohols [2].

Colloidal Iridium Nanoparticles with Controlled Kinetics

In applications requiring precise temporal control over nanoparticle nucleation—such as the synthesis of core–shell nanoparticles or the preparation of monodisperse supported catalysts via colloidal deposition—chloroiridic acid offers a distinct kinetic advantage over IrCl₃ or IrCl₄ precursors. The induction period and sudden growth event observed with H₂IrCl₆ provide a well-defined temporal window during which seed particles can be introduced or reaction conditions can be altered to intercept the transient crystalline intermediate phase [3]. This mechanistic feature can be exploited to achieve narrower particle size distributions and more uniform core–shell morphologies than are attainable with precursors that undergo rapid, continuous nucleation [3].

Electrodeposited Iridium Coatings for Precision Electronics

Chloroiridic acid-based electroplating baths produce iridium coatings with a unique combination of properties essential for high-reliability electronic connectors, sensors, and medical device components. As established in the quantitative evidence, iridium coatings derived from chloroiridic acid exhibit room-temperature Vickers hardness of HV 500–600, which can be increased to HV 1100–1200 via vacuum heat treatment—approximately 3× the hardness of gold coatings [1]. Simultaneously, these coatings maintain an exceptionally low contact resistance of 0.59 mΩ and electrical conductivity of 125% relative to the copper standard, enabling their use in high-frequency connectors and precision electrical contacts where both wear resistance and signal integrity are paramount [1]. The process stability conferred by the hexachloroiridate complex also reduces defect rates from 3–5% to below 0.5% compared to conventional Ni+Au plating processes [1].

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